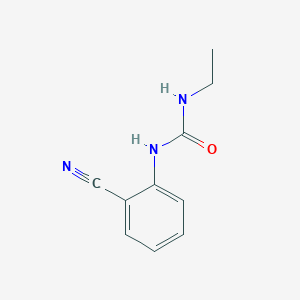

1-(2-Cyanophenyl)-3-ethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

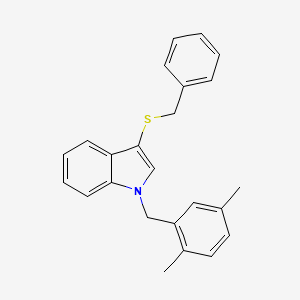

The compound “1-(2-Cyanophenyl)-3-ethylurea” is a derivative of urea, which is an organic compound with the formula CO(NH2)2. The cyanophenyl group indicates the presence of a phenyl ring (a variant of benzene) with a cyanide (-CN) group attached. The ethylurea part suggests a urea molecule with an ethyl group (C2H5) attached .

Synthesis Analysis

While specific synthesis methods for “1-(2-Cyanophenyl)-3-ethylurea” were not found, related compounds have been synthesized through various methods. For instance, 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates .

Scientific Research Applications

Synthesis and Characterization

1-(2-Cyanophenyl)-3-ethylurea belongs to a class of compounds involved in chemical synthesis and material science research. For example, El‐Faham et al. (2013) discussed the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the synthesis of α-ketoamide derivatives, showcasing its efficiency over traditional methods in terms of purity and yield. This highlights the role of cyano and ethylurea derivatives in facilitating novel synthesis pathways and producing compounds with potentially valuable biological and chemical properties (El‐Faham et al., 2013).

Mechanistic Insights

Research by Nakajima and Ikada (1995) on amide bond formation in aqueous media using carbodiimide chemistry provides mechanistic insights that could be relevant to understanding the reactions involving compounds like 1-(2-Cyanophenyl)-3-ethylurea. Their study elucidates the conditions under which carbodiimides facilitate the formation of amide bonds, a fundamental reaction in bioconjugation and synthetic chemistry (Nakajima & Ikada, 1995).

Material Science and Sensor Applications

The development of new materials and sensors often involves compounds with cyanophenyl and ethylurea groups. Daud et al. (2018) explored the synthesis and characterization of a new acetylide-thiourea derivative for chemiresistive carbon dioxide sensing. Their work demonstrates the potential for using cyano and ethylurea derivatives in creating sensors that operate efficiently at room temperature and offer novel mechanisms for gas detection (Daud et al., 2018).

Environmental Impact Studies

Compounds like 1-(2-Cyanophenyl)-3-ethylurea may also find applications in studies assessing environmental impacts. Agrawal et al. (2005) utilized ethylene diurea (EDU) to assess the impact of ozone on plants, highlighting the utility of such compounds in environmental research and their potential in mitigating the effects of pollutants on vegetation (Agrawal et al., 2005).

Future Directions

While specific future directions for “1-(2-Cyanophenyl)-3-ethylurea” were not found, research into related compounds continues. For example, the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with tosylmethyl isocyanides (TosMICs) and electron-deficient compounds has been explored .

properties

IUPAC Name |

1-(2-cyanophenyl)-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-12-10(14)13-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERGPZLTBPBYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyanophenyl)-3-ethylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2971121.png)

![4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2971123.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide](/img/structure/B2971131.png)

![N-(2-methoxyethyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2971132.png)

![Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2971134.png)

![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)